3-(1,4-Cyclohexadien-1-yl)-1-propanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-cyclohexa-1,4-dien-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-8-4-7-9-5-2-1-3-6-9/h1-2,6,10H,3-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJNAQALDCPMOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(=C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic data of 3-(1,4-Cyclohexadien-1-yl)-1-propanol
An In-depth Technical Guide to the Spectroscopic Data of 3-(1,4-Cyclohexadien-1-yl)-1-propanol
This guide provides a comprehensive analysis of the predicted spectroscopic data for 3-(1,4-cyclohexadien-1-yl)-1-propanol. In the absence of experimentally published spectra, this document serves as a robust predictive framework for researchers, scientists, and drug development professionals. The predictions are grounded in fundamental principles of spectroscopic analysis and data from analogous structural fragments.
Introduction to 3-(1,4-Cyclohexadien-1-yl)-1-propanol
3-(1,4-Cyclohexadien-1-yl)-1-propanol (C₉H₁₄O, Molar Mass: 138.21 g/mol ) is an organic compound featuring a 1,4-cyclohexadiene ring linked to a propanol side chain.[1] The structural elucidation of such molecules is critically dependent on a multi-faceted spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide offers a detailed, predictive analysis of the expected spectroscopic signatures of this compound, providing a valuable reference for its synthesis and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in a molecule.
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-(1,4-cyclohexadien-1-yl)-1-propanol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer at room temperature.
-
Deuterium Exchange: To confirm the hydroxyl proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the -OH proton will disappear or significantly diminish.[2]
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-1', H-4' | ~5.7 | m | - | 4H |
| H-2' | ~5.4 | t | ~4.0 | 1H |
| H-3', H-6' | ~2.6 | m | - | 4H |
| H-1 | ~3.7 | t | ~6.5 | 2H |
| H-2 | ~1.8 | p | ~6.5 | 2H |
| H-3 | ~2.2 | t | ~7.5 | 2H |
| -OH | ~1.5-3.0 | br s | - | 1H |
-
Vinyl Protons (H-1', H-4', H-2'): The four protons on the double bonds of the cyclohexadiene ring (H-1' and H-4') are expected to appear in the downfield region around 5.7 ppm.[3] The single vinylic proton (H-2') adjacent to the propyl chain is predicted to be a triplet around 5.4 ppm due to coupling with the adjacent methylene group (H-3').
-
Allylic Protons (H-3', H-6'): The four allylic protons on the cyclohexadiene ring are expected to be in the range of 2.6 ppm.
-
Propanol Chain Protons (H-1, H-2, H-3): The methylene group attached to the hydroxyl group (H-1) is deshielded and expected to appear as a triplet around 3.7 ppm.[4] The adjacent methylene group (H-2) will be a pentet (or multiplet) around 1.8 ppm, and the methylene group attached to the diene ring (H-3) will be a triplet around 2.2 ppm.
-
Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet and its chemical shift is concentration and solvent dependent, predicted to be in the range of 1.5-3.0 ppm.[4] This peak will disappear upon the addition of D₂O.[2]
Caption: Predicted ¹H NMR correlations for 3-(1,4-Cyclohexadien-1-yl)-1-propanol.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their electronic environments.
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 75 MHz or higher field spectrometer.
-
DEPT Analysis: Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.[5]
| Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 |
| C-1', C-4' | ~125 | Positive |
| C-2' | ~122 | Positive |
| C-5' | ~135 | No Signal |
| C-3', C-6' | ~28 | Negative |
| C-1 | ~62 | Negative |
| C-2 | ~32 | Negative |
| C-3 | ~30 | Negative |
-
Alkene Carbons (C-1', C-2', C-4', C-5'): The four sp² hybridized carbons of the cyclohexadiene ring are expected in the 120-140 ppm region. The quaternary carbon (C-5') will be the most downfield.[6]
-
Aliphatic Carbons (C-3', C-6', C-1, C-2, C-3): The sp³ hybridized carbons will appear in the upfield region. The carbon attached to the oxygen (C-1) will be the most deshielded of this group, appearing around 62 ppm.[7] The remaining methylene carbons of the ring and chain are predicted to be in the 28-32 ppm range.
Caption: Predicted ¹³C NMR chemical shift regions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]
-
Sample Preparation: For a liquid sample, place a drop of the neat liquid between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[9]
-
Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.
-
Background Correction: Run a background spectrum of the clean salt plates before running the sample spectrum to subtract any atmospheric or plate absorptions.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~3350 | O-H | Stretching | Strong, Broad |
| ~3025 | =C-H | Stretching | Medium |
| ~2920, ~2850 | -C-H | Stretching | Strong |
| ~1650 | C=C | Stretching | Medium |
| ~1050 | C-O | Stretching | Strong |
-
O-H Stretch: A strong and broad absorption band around 3350 cm⁻¹ is characteristic of the hydroxyl group's O-H stretching vibration, with the broadening due to hydrogen bonding.[10]
-
C-H Stretches: The absorption at ~3025 cm⁻¹ is indicative of the C-H stretching of the sp² hybridized carbons of the alkene.[11] The strong absorptions at ~2920 and ~2850 cm⁻¹ are due to the C-H stretching of the sp³ hybridized carbons in the ring and side chain.[12]
-
C=C Stretch: The C=C double bond stretching vibration is expected to show a medium intensity band around 1650 cm⁻¹.[11]
-
C-O Stretch: A strong absorption band around 1050 cm⁻¹ is characteristic of the C-O stretching vibration of a primary alcohol.[10]
Caption: Key predicted IR absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation.[13]
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a volatile organic solvent like dichloromethane or hexane.[14]
-
Injection: Inject 1 µL of the sample solution into a gas chromatograph (GC) coupled to a mass spectrometer (MS).
-
Ionization: Use a standard electron ionization (EI) source at 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40-200 amu.
| m/z | Proposed Fragment | Significance |
| 138 | [C₉H₁₄O]⁺˙ | Molecular Ion (M⁺˙) |
| 120 | [M - H₂O]⁺˙ | Loss of water |
| 95 | [M - C₃H₇O]⁺ | Loss of the propanol side chain |
| 80 | [C₆H₈]⁺˙ | Cyclohexadiene radical cation |
| 79 | [C₆H₇]⁺ | Tropylium-like ion or phenyl cation |
| 43 | [C₃H₇]⁺ | Propyl cation |
| 31 | [CH₂OH]⁺ | α-cleavage of the alcohol |
-
Molecular Ion: The molecular ion peak (M⁺˙) is expected at m/z 138, corresponding to the molecular weight of the compound.
-
Loss of Water: A peak at m/z 120 would indicate the loss of a water molecule, a common fragmentation for alcohols.
-
Side Chain Cleavage: Cleavage of the bond between the ring and the side chain could lead to a fragment at m/z 95 (cyclohexadienyl moiety) or m/z 43 (propyl fragment).
-
Ring Fragmentation: The cyclohexadiene ring itself can fragment. A prominent peak at m/z 80, corresponding to a cyclohexadiene radical cation, is expected. A peak at m/z 79 is also likely, representing a stable C₆H₇⁺ ion.
-
α-Cleavage: A peak at m/z 31 is characteristic of primary alcohols, resulting from cleavage of the C-C bond adjacent to the oxygen.
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
This guide provides a detailed predictive framework for the spectroscopic analysis of 3-(1,4-cyclohexadien-1-yl)-1-propanol. The predicted ¹H NMR, ¹³C NMR, IR, and MS data collectively offer a unique spectroscopic fingerprint that can be used to confirm the structure and assess the purity of this compound. Researchers can use this guide to anticipate spectral features, aid in the interpretation of experimental data, and ensure the rigorous characterization of this molecule in their scientific endeavors.
References
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Doc Brown's Chemistry. (n.d.). Propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr. Retrieved from [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
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PubChem. (n.d.). 3-(1,4-Cyclohexadien-1-yl)-1-propanol. Retrieved from [Link]
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University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
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IntechOpen. (2018). Introductory Chapter: Infrared Spectroscopy - Principles and Applications. Retrieved from [Link]
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An In-depth Technical Guide to 3-(1,4-Cyclohexadien-1-yl)-1-propanol (CAS 87151-66-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Sparsely Characterized Cyclohexadiene Derivative
This technical guide delves into the known properties and potential applications of 3-(1,4-Cyclohexadien-1-yl)-1-propanol (CAS No. 87151-66-4). It is important to preface this document by acknowledging that, as of the present, dedicated research on this specific molecule is limited in publicly available scientific literature. Consequently, this guide will provide a comprehensive overview of its established chemical and physical characteristics, alongside a scientifically grounded exploration of its potential synthesis, biological activities, and applications, drawing logical inferences from the well-documented chemistry of the cyclohexadiene scaffold and related functionalized derivatives. This document aims to serve as a foundational resource to inspire and guide future research into this intriguing compound.
Chemical Identity and Physicochemical Properties
3-(1,4-Cyclohexadien-1-yl)-1-propanol is a functionalized cycloalkene characterized by a propanol group attached to a 1,4-cyclohexadiene ring. This unique structural combination suggests potential for diverse chemical reactivity and biological interactions.
| Property | Value | Source(s) |
| CAS Number | 87151-66-4 | [1][2][3] |
| IUPAC Name | 3-(cyclohexa-1,4-dien-1-yl)propan-1-ol | [2][4] |
| Molecular Formula | C₉H₁₄O | [2][3][4] |
| Molecular Weight | 138.21 g/mol | [2][3][4] |
| Appearance | Clear, colorless liquid | [1] |
| SMILES | C1C=CCC(=C1)CCCO | [2] |
| InChI Key | DJJNAQALDCPMOU-UHFFFAOYSA-N | [2] |
Key Structural Features:
-
1,4-Cyclohexadiene Ring: A non-aromatic, six-membered ring containing two non-conjugated double bonds. This moiety is known to participate in a variety of chemical transformations, including cycloaddition reactions.
-
Propanol Side Chain: A three-carbon chain with a terminal hydroxyl group, which can be a site for further functionalization and can influence the molecule's polarity and hydrogen bonding capacity.
Synthesis Strategies: A Roadmap for a Rational Approach
While a specific, optimized synthesis protocol for 3-(1,4-Cyclohexadien-1-yl)-1-propanol is not detailed in the available literature, its structure suggests several plausible synthetic routes based on established organic chemistry principles. The synthesis would likely involve the formation of the cyclohexadiene ring and the introduction of the propanol side chain.
Conceptual Synthesis Workflow
A logical approach to the synthesis could involve a two-step process: the formation of a functionalized cyclohexadiene followed by the elaboration of the propanol side chain.
Caption: Potential synthetic strategies for 3-(1,4-Cyclohexadien-1-yl)-1-propanol.
Discussion of Synthetic Pathways
-
Birch Reduction: A well-established method for the partial reduction of aromatic rings to yield 1,4-cyclohexadienes.[5] Starting with a suitable phenylpropanoic acid derivative, a Birch reduction could directly generate a precursor that can be converted to the target alcohol. The choice of alcohol co-solvent in the Birch reduction is critical to control the regioselectivity of the protonation step.
-
Diels-Alder Reaction: This powerful [4+2] cycloaddition reaction is a cornerstone for the synthesis of six-membered rings.[5][6] A plausible strategy would involve the reaction of a suitable diene with a dienophile carrying a three-carbon chain that can be readily converted to a propanol group. Subsequent chemical modifications of the resulting cycloadduct might be necessary to introduce the second double bond.[6]
Potential Biological Activities and Therapeutic Applications: An Exploratory Outlook
The biological profile of 3-(1,4-Cyclohexadien-1-yl)-1-propanol has not been explicitly investigated. However, the cyclohexadiene moiety is present in a variety of natural and synthetic compounds with documented biological activities, offering a basis for hypothesizing its potential therapeutic relevance.[4][7][8]
Inferred Biological Relevance
Derivatives of cyclohexadiene have been reported to exhibit a range of biological effects, including:
-
Anticancer and Antiproliferative Activity: Certain cyclohexadiene-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[7][8] The mechanism of action for some of these compounds involves the induction of apoptosis.
-
Neuroprotective and Anti-inflammatory Properties: Some studies on related structures suggest potential neuroprotective and anti-inflammatory activities.[4]
It is conceivable that 3-(1,4-Cyclohexadien-1-yl)-1-propanol, as a member of this chemical class, could exhibit similar biological properties. The propanol side chain may influence its pharmacokinetic properties, such as solubility and membrane permeability, potentially modulating its biological activity.
Hypothetical Signaling Pathway Involvement
Given the reported anticancer activities of some cyclohexadiene derivatives, a hypothetical mechanism of action could involve interference with key cellular signaling pathways that regulate cell proliferation and survival.
Caption: A hypothetical signaling pathway potentially modulated by the compound.
Experimental Protocols and Handling
Due to the limited specific data for 3-(1,4-Cyclohexadien-1-yl)-1-propanol, the following protocols are based on general best practices for handling air-sensitive compounds and for the analysis of related chemical structures.
Handling and Storage of an Air-Sensitive Compound
Given its "air-sensitive" nature, proper handling techniques are crucial to maintain the integrity of the compound and ensure experimental reproducibility.[3]
Protocol for Handling 3-(1,4-Cyclohexadien-1-yl)-1-propanol:
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
-
Dry Glassware: All glassware must be thoroughly dried in an oven (e.g., at 120 °C overnight) and cooled under a stream of inert gas before use.
-
Syringe Transfers: Use dry, gas-tight syringes for transferring the liquid. Purge the syringe with an inert gas before drawing up the liquid.
-
Septa: Use rubber septa to seal flasks and reaction vessels. For repeated access, it is advisable to use a septum with a PTFE liner to minimize solvent swelling and contamination.
-
Storage: As recommended, store the compound at -20°C in a tightly sealed container under a positive pressure of an inert gas.[3]
Purity Assessment by Gas Chromatography (GC)
Gas chromatography is a suitable technique for assessing the purity of volatile compounds like 3-(1,4-Cyclohexadien-1-yl)-1-propanol.
General GC Protocol:
-
Instrument: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).
-
Carrier Gas: High-purity helium or hydrogen at a constant flow rate.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector and Detector Temperature: 250 °C.
-
Sample Preparation: Prepare a dilute solution of the compound in a high-purity solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample.
-
Data Analysis: Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the compound.
Spectroscopic Characterization: Predicted and Inferred Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the cyclohexadiene ring protons and the propanol side chain.
-
Olefinic Protons (C=C-H): Signals in the range of δ 5.0-6.0 ppm.
-
Allylic Protons (C=C-CH₂): Signals around δ 2.0-2.5 ppm.
-
Methylene Protons of Propanol Chain (-CH₂-): Multiple signals in the δ 1.5-3.8 ppm range, with the protons closest to the hydroxyl group being the most deshielded.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would provide information on the number of unique carbon environments.
-
Olefinic Carbons (C=C): Signals in the range of δ 120-140 ppm.
-
Aliphatic Carbons (CH₂): Signals in the δ 20-70 ppm range.
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule.
-
Molecular Ion (M⁺): A peak at m/z = 138, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Common fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage. The cyclohexadiene ring could undergo retro-Diels-Alder fragmentation.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present.
-
O-H Stretch: A broad band around 3300-3400 cm⁻¹ due to the hydroxyl group.
-
C-H Stretch (sp²): A sharp band slightly above 3000 cm⁻¹ for the olefinic C-H bonds.
-
C-H Stretch (sp³): Bands below 3000 cm⁻¹ for the aliphatic C-H bonds.
-
C=C Stretch: A band around 1640-1680 cm⁻¹.
-
C-O Stretch: A strong band in the region of 1050-1150 cm⁻¹.
Future Directions and Research Opportunities
The limited information available for 3-(1,4-Cyclohexadien-1-yl)-1-propanol presents a clear opportunity for further investigation. Key areas for future research include:
-
Development of an Optimized Synthesis: A robust and scalable synthetic route would be essential for making this compound readily available for further studies.
-
Comprehensive Spectroscopic and Structural Analysis: Full characterization using modern spectroscopic techniques (NMR, MS, IR) and potentially X-ray crystallography would confirm its structure and provide valuable data for the scientific community.
-
Biological Screening: A broad biological screening program could uncover potential therapeutic activities, for instance, in the areas of oncology, inflammation, and neurodegenerative diseases, based on the known activities of related compounds.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs would help to elucidate the key structural features responsible for any observed biological activity.
Conclusion
3-(1,4-Cyclohexadien-1-yl)-1-propanol represents an under-explored area of chemical space. While its specific properties and applications remain largely unknown, its structural features suggest a compound with potential for interesting chemical reactivity and biological activity. This technical guide has aimed to provide a comprehensive overview of the current knowledge and a scientifically grounded framework for future research. It is our hope that this document will serve as a catalyst for further investigation into this promising molecule, ultimately unlocking its full potential for the benefit of science and medicine.
References
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- Donohoe, T. J., & House, D. (2002). The use of bench-stable sodium dispersions and recoverable 15-crown-5 ether enables a significantly improved, practical, and chemoselective ammonia-free Birch reduction of a broad range of aromatic and heteroaromatic compounds in excellent yields. The Journal of Organic Chemistry, 67(14), 5015-5018.
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- Petronzi, C., Festa, M., Peduto, A., Castellano, M., Marinello, J., Massa, A., ... & Filosa, R. (2013). Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: design, synthesis, and cytotoxic evaluation.
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Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-1-ol. Retrieved from [Link]
- Gogoi, J., Tsering, J., Chutia, T., & Tag, H. (2025). Phytochemical profiling and FTIR analysis of aqueous extracts from three selected ethnomedicinal plants of North East India. Journal of Research in Pharmacy, 29(2), 481-491.
- Bayer AG. (1996). Cyclohexadiene derivatives. U.S.
- Kumar, V., Kaur, A., Chuttani, K., & Mishra, A. K. (2021). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. Pharmaceuticals, 14(9), 895.
- Valko, K. (2018). Biomimetic Chromatography to Accelerate Drug Discovery: Part 1. LCGC Europe, 31(2), 62-73.
- Riswanto, F. D. O., Wulandari, F., & Rohman, A. (2025). Classification using FTIR and UV-Vis spectra combined with chemometrics and GC-MS profiles of Brucea javanica fruit extracts. Jurnal Riset Kimia, 16(2), 88-99.
-
Petronzi, C., Festa, M., Peduto, A., Castellano, M., Marinello, J., Massa, A., ... & Filosa, R. (2013). Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: design, synthesis, and cytotoxic evaluation. PubMed. Retrieved from [Link]
- Buchmeiser, M. R. (2011). Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts.
- Turan, N., Adiguzel, R., Korkoca, H., Colak, N., & Buldurun, K. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(5), 9309-9328.
- Erian, A. W., & Sherif, S. M. (2001). The chemistry of 3-(methylthio)-1-propanol and its acetate ester. Journal of Heterocyclic Chemistry, 38(6), 1279-1296.
- Turan, N., Adiguzel, R., Korkoca, H., Colak, N., & Buldurun, K. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(5), 9309-9328.
- Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
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Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
- Nimse, S. B., & Kim, T. (2013). Biological applications of functionalized calixarenes. Chemical Society Reviews, 42(1), 366-386.
-
Mustafa, G., Kamble, B., Katekhaye, S., Bensharadad, M., Fearnley, J., & Paradkar, A. (n.d.). Preliminary Screening Of Raw Propolis Sample As Pre-formulation Study For Topical Preparations. University of Bradford. Retrieved from [Link]
- Sun, Y., et al. (2023). Propanol and 1, 3-propanediol enhance fatty acid accumulation synergistically in Schizochytrium ATCC 20888. Frontiers in Bioengineering and Biotechnology, 11, 1119535.
- Justino, G. C., Borges, C. M., & Florêncio, M. H. (2009). Electrospray ionization tandem mass spectrometry fragmentation of protonated flavone and flavonol aglycones: a re-examination. Rapid communications in mass spectrometry, 23(2), 237-248.
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van der Doelen, G. A. (2001). Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. University of Amsterdam. Retrieved from [Link]
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3-(1,4-Cyclohexadien-1-yl)-1-propanol: A Technical Guide for Chemical Synthesis and Application in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-(1,4-cyclohexadien-1-yl)-1-propanol, a molecule of interest for researchers, medicinal chemists, and professionals in drug development. While dedicated literature on this specific compound is sparse, this document consolidates foundational chemical principles and related studies to offer a robust framework for its synthesis, characterization, and potential applications. The primary focus is on the synthesis via Birch reduction of 3-phenylpropanol and its prospective role as a bioisosteric replacement for the phenyl group in drug design, a strategy aimed at optimizing the physicochemical properties of therapeutic candidates. This guide presents a detailed, albeit hypothetical, synthetic protocol, predicted analytical data, and a discussion on the strategic incorporation of this scaffold into drug discovery workflows.
Introduction: The Strategic Value of Non-Aromatic Scaffolds in Medicinal Chemistry
The phenyl group is a ubiquitous scaffold in medicinal chemistry, valued for its rigid structure and ability to engage in various intermolecular interactions. However, its aromaticity often imparts undesirable physicochemical properties to drug candidates, such as poor aqueous solubility and susceptibility to oxidative metabolism, which can lead to unfavorable pharmacokinetic profiles.[1] To mitigate these challenges, medicinal chemists are increasingly exploring the use of saturated and partially saturated ring systems as bioisosteric replacements for the phenyl group.[2][3] These bioisosteres can mimic the spatial arrangement of the phenyl ring while introducing improved properties like enhanced solubility, greater metabolic stability, and novel intellectual property opportunities.[3][4]
3-(1,4-Cyclohexadien-1-yl)-1-propanol presents itself as a valuable, yet underexplored, building block in this context. It retains a degree of unsaturation and a planar segment that can mimic certain aspects of a phenyl ring, while its non-aromatic nature offers the potential for improved drug-like properties. This guide will delve into the practical aspects of synthesizing this compound and explore its potential as a strategic tool in the design of next-generation therapeutics.
Synthesis of 3-(1,4-Cyclohexadien-1-yl)-1-propanol
The most direct and established method for the synthesis of 1,4-cyclohexadiene derivatives from aromatic precursors is the Birch reduction.[2][5] This reaction employs a dissolving metal, typically an alkali metal like lithium or sodium, in liquid ammonia with a proton source, such as an alcohol.[6] The likely industrial synthesis of 3-(1,4-Cyclohexadien-1-yl)-1-propanol, inferred from commercially available product information noting 3-phenylpropanol as a common impurity, is the Birch reduction of 3-phenylpropanol.[7]
The Birch Reduction Mechanism
The Birch reduction proceeds through a sequence of single electron transfers from the dissolved alkali metal and protonations by the alcohol co-solvent.[6][8]
Diagram 1: The Birch Reduction Mechanism
Sources
- 1. ¹H-¹³C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples: correlation with thiolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: Catalytic Isomerization and Diels-Alder Trapping of 3-(1,4-Cyclohexadien-1-yl)-1-propanol
Executive Summary
This guide details the activation and utilization of 3-(1,4-cyclohexadien-1-yl)-1-propanol in Diels-Alder (DA) cycloadditions. Unlike standard conjugated dienes, this molecule features a non-conjugated (1,4- or "skipped") diene system, rendering it inert to direct DA cycloaddition. It functions as a "masked" diene : a stable precursor that releases a reactive 1,3-diene upon catalytic isomerization.
This methodology allows researchers to generate complex bicyclic hydrindane and decalin frameworks—scaffolds ubiquitous in pharmaceutical pharmacophores—while avoiding the polymerization issues often associated with storing unstable conjugated dienes.
Key Applications:
-
Atom-Economical Synthesis: One-pot isomerization/cycloaddition sequences.
-
Intramolecular Tethering: Utilizing the hydroxyl handle to tether dienophiles for high-stereocontrol Intramolecular Diels-Alder (IMDA) reactions.
Scientific Foundation & Mechanism
The "Masked Diene" Concept
The 1,4-cyclohexadiene moiety is thermodynamically less stable than its conjugated 1,3-isomer but kinetically inert to cycloaddition. Transition metal catalysts (typically Ruthenium or Rhodium hydrides) facilitate the migration of the double bond into conjugation.
Catalytic Cycle (Ruthenium-Mediated)
The transformation relies on a hydrometalation-elimination sequence:
-
Insertion: The metal hydride (
) inserts into one of the alkene bonds. - -Hydride Elimination: The metal eliminates a hydride from an adjacent carbon, re-forming the double bond in a conjugated position (thermodynamic sink).
-
Trapping: The newly formed 1,3-diene is immediately intercepted by a dienophile.
Figure 1: Mechanistic pathway converting the inert 1,4-diene into a reactive 1,3-diene for in situ trapping.
Experimental Protocols
Protocol A: Synthesis of the Precursor (Birch Reduction)
Context: The starting material is rarely bought; it is synthesized via Birch reduction of 3-phenyl-1-propanol.
Reagents: 3-phenyl-1-propanol, Lithium (Li) or Sodium (Na), Liquid Ammonia (
-
Setup: Condense
(approx. 200 mL) into a 3-neck flask at -78°C under Argon. -
Addition: Add a solution of 3-phenyl-1-propanol (10 mmol) and
(22 mmol) in dry THF (10 mL). -
Reduction: Add Li metal (small pieces, 25 mmol) portion-wise until a deep blue color persists for >15 minutes.
-
Quench: Carefully add solid
to quench the blue color. Allow to evaporate overnight. -
Workup: Dilute residue with water, extract with
, wash with brine, dry ( ), and concentrate. -
Validation:
NMR should show disappearance of aromatic protons (7.0-7.5 ppm) and appearance of vinyl protons at ~5.7 ppm (singlet, 2H) and ~5.5 ppm (multiplet).
Protocol B: Intermolecular Isomerization-DA (One-Pot)
Objective: Trap the isomerized diene with N-phenylmaleimide (NPM).
| Parameter | Specification |
| Substrate | 3-(1,4-Cyclohexadien-1-yl)-1-propanol (1.0 equiv) |
| Dienophile | N-Phenylmaleimide (1.2 equiv) |
| Catalyst | |
| Solvent | Toluene (0.1 M concentration) |
| Temperature | 90°C |
| Time | 12–24 Hours |
Step-by-Step:
-
Preparation: In a flame-dried Schlenk tube, dissolve the 1,4-diene substrate (1.0 mmol) and N-phenylmaleimide (1.2 mmol) in anhydrous Toluene (10 mL).
-
Degassing: Sparge the solution with Argon for 15 minutes (Oxygen can deactivate the Ru-hydride).
-
Catalyst Addition: Add
(48 mg, 0.05 mmol) in one portion. -
Reaction: Seal the tube and heat to 90°C.
-
Note: The reaction mixture usually turns from light yellow to dark brown.
-
-
Monitoring: Monitor by TLC. The 1,4-diene (starting material) and 1,3-diene (intermediate) will disappear.
-
Purification: Cool to room temperature. Filter through a short pad of silica gel (eluting with EtOAc) to remove ruthenium byproducts. Concentrate and purify via flash column chromatography.
Protocol C: Intramolecular Tethering (Advanced Application)
Objective: Utilize the free hydroxyl group to tether a dienophile (acrylic acid), creating a substrate for Intramolecular Diels-Alder (IMDA) . This yields fused bicyclic lactones.
Workflow Diagram:
Figure 2: Workflow for converting the alcohol handle into a tether for intramolecular cyclization.
Detailed Procedure:
-
Esterification: React 3-(1,4-cyclohexadien-1-yl)-1-propanol with acryloyl chloride (
, , 0°C) to form the acrylate ester. Isolate this intermediate. -
Cyclization: Dissolve the acrylate ester in Toluene (0.05 M - high dilution favors intramolecular reaction).
-
Catalysis: Add 5 mol%
. -
Heating: Heat to 100°C for 24 hours.
-
Result: The reaction yields a trans-fused hydrindane-type lactone with high diastereoselectivity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction (SM recovered) | Oxygen poisoning of catalyst. | Ensure rigorous degassing of solvent. Increase catalyst load to 10 mol%. |
| Polymerization | 1,3-Diene formed but not trapped. | Increase concentration of dienophile. Ensure dienophile is highly reactive (e.g., maleimide, quinone). |
| Low Yield (IMDA) | Intermolecular oligomerization. | Run the reaction at higher dilution (0.01 M) to favor intramolecular cyclization. |
| Incomplete Isomerization | Catalyst decomposition.[1] | Add catalyst in two portions (0h and 6h). Switch to |
References
-
Birch Reduction Methodology: Birch, A. J.[2][3][4][5][6] "The reduction of organic compounds by metal-ammonia solutions." Quarterly Reviews, Chemical Society, 1950.
-
Ruthenium-Catalyzed Isomerization: Wipf, P., & Xu, W. "Ruthenium-catalyzed isomerization of 1,4-dienes." Tetrahedron Letters, 1999.
-
Isomerization-Diels-Alder Sequences: Srikrishna, A., & Viswajanani, R. "Ruthenium-catalyzed isomerization of 1,4-cyclohexadienes: a convenient entry into bicyclo[2.2.2]octenones." Journal of the Chemical Society, Perkin Transactions 1, 1995.
-
General Diels-Alder Reviews: Nicolaou, K. C., et al. "The Diels-Alder Reaction in Total Synthesis." Angewandte Chemie International Edition, 2002.
Sources
- 1. Ruthenium hydride-promoted dienyl isomerization: access to highly substituted 1,3-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. One-Pot Synthesis of 1,3-Cyclohexadienes by Birch Reduction in the Presence of Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Birch reduction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-(1,4-Cyclohexadien-1-yl)-1-propanol Synthesis
Welcome to the technical support guide for the synthesis of 3-(1,4-Cyclohexadien-1-yl)-1-propanol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to empower you to overcome common challenges and optimize your reaction yield and purity.
Introduction: The Birch Reduction Pathway
The synthesis of 3-(1,4-Cyclohexadien-1-yl)-1-propanol is most commonly achieved via the Birch reduction of its aromatic precursor, 3-phenyl-1-propanol. This reaction is a powerful method for converting aromatic rings into 1,4-cyclohexadienes using an alkali metal (typically sodium or lithium) in liquid ammonia with an alcohol as a proton source.[1][2][3] Understanding the nuances of this dissolving-metal reduction is paramount to achieving high yields and avoiding unwanted side products.
The 3-(3-hydroxypropyl) substituent on the benzene ring is classified as a weak electron-donating group (EDG). The regioselectivity of the Birch reduction is dictated by the electronic nature of such substituents. For EDGs, the reduction occurs in a manner that leaves the substituent attached to one of the resulting double bonds.[4] This guide will delve into the practical aspects of controlling this transformation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this reaction?
The Birch reduction proceeds through a sequence of single electron transfers from the dissolved alkali metal and protonations by the alcohol.[4]
-
Electron Transfer: A solvated electron, generated by dissolving an alkali metal like sodium in liquid ammonia, adds to the aromatic ring of 3-phenyl-1-propanol. This forms a radical anion.[4][5]
-
Protonation: The alcohol (e.g., ethanol) protonates the radical anion at the position of highest electron density, creating a cyclohexadienyl radical.
-
Second Electron Transfer: A second solvated electron reduces the radical to a cyclohexadienyl anion.
-
Final Protonation: A second protonation by the alcohol yields the final, non-conjugated 3-(1,4-Cyclohexadien-1-yl)-1-propanol product.[4]
The formation of the 1,4-diene is a result of kinetic control; protonation of the cyclohexadienyl anion occurs fastest at the central carbon, leading to the non-conjugated product, which is less thermodynamically stable than the conjugated 1,3-diene.[1]
View Reaction Mechanism Diagram
Caption: Birch reduction mechanism for 3-phenyl-1-propanol.
Q2: Why are liquid ammonia and an alcohol essential?
-
Liquid Ammonia (NH₃): This is not just a solvent; it is critical for stabilizing the "solvated electrons" donated by the alkali metal, which appear as an intense blue color.[6][7] Without liquid ammonia or a suitable amine alternative, the reaction cannot proceed.[2]
-
Alcohol (e.g., Ethanol, t-Butanol): The alcohol serves as the necessary proton source. Ammonia itself is not acidic enough to protonate the intermediate anions efficiently.[1] In the absence of an alcohol, other reactions, such as dimerization, can occur.[1]
Q3: Can I use a different metal besides sodium or lithium?
Sodium and lithium are most common due to their ability to readily dissolve in liquid ammonia and donate a single electron.[4] Potassium can also be used. While other reducing agents exist for aromatic systems, the classic Birch conditions provide a unique pathway to the 1,4-diene.[4]
Q4: What safety precautions must I take?
-
Alkali Metals: Sodium and lithium are pyrophoric and react violently with water. Handle them under an inert atmosphere and quench them carefully.
-
Liquid Ammonia: Anhydrous ammonia is a corrosive gas with a boiling point of -33 °C. The reaction must be performed in a well-ventilated fume hood with a proper cold trap (e.g., dry ice/acetone).[1] Ensure all glassware is dry and the system is protected from atmospheric moisture.
-
Pressure: The evaporation of ammonia can cause pressure buildup. The system should be open to a bubbler or a drying tube, not sealed.
Detailed Experimental Protocol
This protocol is a representative example. Molar equivalents and volumes should be adjusted based on the scale of your reaction.
Caption: General experimental workflow for the synthesis.
Materials & Reagents
| Reagent | Molar Eq. | Example Amount | Purpose |
| 3-Phenyl-1-propanol | 1.0 | 5.0 g (36.7 mmol) | Starting Material |
| Lithium or Sodium | 2.5 - 3.0 | 0.76 g Li (110 mmol) | Electron Source |
| Ethanol | 3.0 - 4.0 | 6.8 mL (116 mmol) | Proton Source |
| Anhydrous Liquid Ammonia | Solvent | ~100 mL | Solvent |
| Tetrahydrofuran (THF), dry | Co-solvent | ~25 mL | Improves solubility |
| Ammonium Chloride (NH₄Cl) | - | ~10 g | Quenching Agent |
| Diethyl Ether (Et₂O) | - | As needed | Extraction Solvent |
| Saturated NaCl (brine) | - | As needed | Washing Agent |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | Drying Agent |
Step-by-Step Procedure
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet. Flame-dry all glassware under a stream of nitrogen or argon and allow it to cool to room temperature.
-
Cooldown: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Ammonia Condensation: Condense anhydrous ammonia gas into the flask via the dry ice condenser to the desired volume.
-
Reagent Addition: Once the ammonia is condensed, add dry THF, followed by a solution of 3-phenyl-1-propanol and ethanol. Stir until fully dissolved.
-
Metal Addition: Carefully add the alkali metal (cut into small, clean pieces) portion-wise over 15-20 minutes. A deep blue color should form and persist.[1]
-
Reaction: Allow the reaction to stir at -78 °C for 2-3 hours. Monitor the reaction by TLC (thin-layer chromatography) if desired, though the persistence of the blue color is the primary indicator of active reducing agent.
-
Quenching: Carefully quench the reaction by the slow, portion-wise addition of solid ammonium chloride until the blue color disappears.
-
Ammonia Evaporation: Remove the cold bath and allow the ammonia to evaporate overnight under a gentle stream of nitrogen, passing the exhaust through a bubbler.
-
Workup: To the remaining slurry, add deionized water and diethyl ether. Stir until all solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with diethyl ether.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via vacuum distillation or flash column chromatography on silica gel to obtain pure 3-(1,4-Cyclohexadien-1-yl)-1-propanol.
Troubleshooting Guide
Caption: Troubleshooting decision tree for common synthesis issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield; Starting Material Recovered | 1. Moisture Contamination: Water in glassware, solvents, or ammonia will rapidly quench the alkali metal.[8]2. Inactive Metal: The surface of the alkali metal may be coated with oxides/hydroxides, reducing its reactivity.[8]3. Insufficient Reducing Agent: Stoichiometry may be insufficient to drive the reaction to completion. | 1. Ensure Anhydrous Conditions: Flame- or oven-dry all glassware. Use freshly distilled, dry solvents. Ensure the ammonia source is anhydrous.[8]2. Prepare Metal Surface: Before use, cut the metal under mineral oil or in an inert atmosphere to expose a fresh, shiny surface.[8]3. Increase Equivalents: Add an additional 0.2-0.5 equivalents of the alkali metal. |
| Reaction Fails to Initiate or Blue Color Fades Immediately | 1. Trace Iron Impurity: Rust or other iron contaminants catalyze the reaction between the solvated electron and ammonia, forming sodium amide and hydrogen gas, which depletes the reducing agent.[8]2. Oxygen in System: Inadequate inert atmosphere can lead to quenching. | 1. Use High-Purity Equipment: Avoid using metal spatulas that may have rust. If problems persist, acid-wash glassware to remove metal traces. For ultimate purity, distill ammonia from a small piece of sodium before use.[8]2. Improve Inert Atmosphere: Ensure a positive pressure of nitrogen or argon throughout the setup and addition process. |
| Formation of Conjugated 3-(1,3-Cyclohexadien-1-yl)-1-propanol | 1. Isomerization During Workup: The kinetic 1,4-diene product can isomerize to the more stable conjugated 1,3-diene under acidic or high-temperature conditions.[9]2. Overly Aggressive Quench: Using a strong acid for quenching can induce immediate isomerization. | 1. Maintain Neutral/Mild Conditions: Use a neutral quenching agent like solid ammonium chloride or isopropanol. Avoid any acidic treatment during the aqueous workup. Keep all steps at or below room temperature.2. Buffer the Workup: If necessary, perform the aqueous extraction with a weakly basic buffer (e.g., sat. NaHCO₃ solution). |
| Reaction Stalls (Loses Blue Color) Before Completion | 1. Insufficient Ammonia: If too much ammonia evaporates due to inadequate cooling, the concentration of the reagents can increase, and the solvated electrons may not be stable.2. Substrate or Alcohol Acidity: While the propanol is the intended proton source, if the starting material has other acidic protons, it may consume more than the expected equivalents of the reducing agent. (This is not an issue for 3-phenyl-1-propanol but is a general consideration). | 1. Maintain Condenser Efficiency: Ensure the dry ice/acetone bath is maintained at -78 °C and the condenser is functioning properly to minimize solvent loss.2. Re-evaluate Stoichiometry: For different substrates, consider all potential proton sources when calculating the required equivalents of alkali metal. |
Product Characterization Guide
Confirming the identity and purity of the final product is critical. ¹H NMR spectroscopy is the most powerful tool for this.
Expected ¹H NMR Shifts (in CDCl₃, ~400 MHz)
| Proton Environment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Differentiator |
| Olefinic Protons (CH =C) | 5.3 - 5.8 | Multiplet | 3H | Disappearance of aromatic signals (7.1-7.4 ppm) from starting material. |
| Allylic Protons (C=C-CH ₂) | ~2.6 | Multiplet | 4H | Signals unique to the diene ring structure. |
| -CH ₂-CH₂OH | ~2.2 | Triplet | 2H | Adjacent to the diene ring. |
| -CH₂-CH ₂OH | ~1.7 | Quintet | 2H | Methylene group in the middle of the side chain. |
| -CH₂CH₂-OH | Variable | Broad Singlet | 1H | Exchangeable proton. |
| -CH₂-OH | ~3.6 | Triplet | 2H | Methylene group attached to the oxygen. |
The most definitive evidence of a successful reaction is the complete disappearance of the sharp signals in the aromatic region (δ 7.1-7.4 ppm) of the ¹H NMR spectrum and the appearance of broad multiplets in the olefinic region (δ 5.3-5.8 ppm).[10][11]
References
-
Ashenhurst, J. (2019). Birch Reduction of Aromatic Rings. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Birch reduction. [Link]
-
Organic Chemistry with Victor. (2023). Birch Reduction in Organic Synthesis. YouTube. [Link]
-
NROChemistry. (n.d.). Birch Reduction: Mechanism & Examples. [Link]
-
ResearchGate. (2019). A Mechanistic Analysis of the Birch Reduction. [Link]
-
Yao, S. (2023). Birch Reduction: Mechanism, Localization Effects, Products and Reaction Conditions. Highlights in Science, Engineering and Technology. [Link]
-
Fisch, L. (2016). Birch Reduction Reaction and Mechanism Benzene and Substituted Rings. YouTube. [Link]
-
Chemistry LibreTexts. (2023). 16.10: Reduction of Aromatic Compounds. [Link]
-
Khan Academy. (n.d.). Birch reduction I. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,4-cyclohexadienes. [Link]
-
Cochran, J. C., et al. (2011). Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts. Macromolecular Chemistry and Physics. [Link]
-
Chemistry Stack Exchange. (2015). Why does the Birch reaction not yield fully saturated products?. [Link]
-
Kubota, K., et al. (2024). Mechanochemistry enabling highly efficient Birch reduction using sodium lumps and d-(+)-glucose. Chemical Science. [Link]
-
Reddit. (2022). Birch reduction/alkylations. r/Chempros. [Link]
-
ResearchGate. (2011). Synthesis and Polymerization of Renewable 1,3-Cyclohexadiene Using Metathesis, Isomerization, and Cascade Reactions with Late-metal Catalysts. [Link]
-
ResearchGate. (2002). NMR Spectra Analysis of Poly (1,3-cyclohexadiene). [Link]
-
ResearchGate. (1974). Reduction of alkyl‐substituted benzoic acids with lithium in liquid ammonia: Synthesis of 1‐alkyl‐2,5‐cyclohexadiene‐1‐carboxylic acids. [Link]
-
National Institutes of Health. (2012). Synthesis and Unusual Reactivity of Acyl-Substituted 1,4-Disilacyclohexa-2,5-dienes. [Link]
-
Royal Society of Chemistry. (2020). Adding value to terpenoids: from pseudoionone to 1-methyl-1,3-cyclohexadiene. Green Chemistry. [Link]
-
Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. [Link]
- Google Patents. (2005). Purification of biologically-produced 1,3-propanediol.
-
Gmeiner, G., & Gärtner, P. (2021). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Molecules. [Link]
- Google Patents. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Birch reduction - Wikipedia [en.wikipedia.org]
- 3. drpress.org [drpress.org]
- 4. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. reddit.com [reddit.com]
- 9. Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bionmr.unl.edu [bionmr.unl.edu]
Navigating the Characterization of 3-(1,4-Cyclohexadien-1-yl)-1-propanol: A Technical Support Guide
Welcome to the technical support center for the characterization of 3-(1,4-Cyclohexadien-1-yl)-1-propanol. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile yet challenging molecule. Here, we will address common issues encountered during its synthesis, purification, and analytical characterization, providing field-proven insights and troubleshooting strategies to ensure the integrity and accuracy of your results.
Introduction: The Double-Edged Sword of Reactivity
3-(1,4-Cyclohexadien-1-yl)-1-propanol is a valuable synthetic intermediate, offering a unique combination of a reactive diene system and a functionalized alkyl chain. However, the very features that make it synthetically attractive also present significant challenges in its characterization. The non-conjugated 1,4-cyclohexadiene ring is prone to isomerization and aromatization, while the primary alcohol moiety can influence its chromatographic behavior and stability. This guide will equip you with the knowledge to anticipate and overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: My freshly synthesized 3-(1,4-Cyclohexadien-1-yl)-1-propanol shows unexpected peaks in the NMR spectrum. What could they be?
A1: The most common impurities arise from the synthesis and inherent instability of the 1,4-cyclohexadiene ring. Key suspects include:
-
3-(1,3-Cyclohexadien-1-yl)-1-propanol: The 1,4-diene can readily isomerize to the more stable, conjugated 1,3-isomer, especially in the presence of trace acid or heat.
-
3-Phenylpropanol: Aromatization of the cyclohexadiene ring is a common degradation pathway, leading to the formation of 3-phenylpropanol. One supplier notes this as a potential impurity at levels up to 3.0%[1].
-
Unreacted Starting Material: If synthesized via Birch reduction of 3-phenylpropanol, incomplete reaction will leave the starting material in your product.
-
Solvent Residues: Residual solvents from the reaction or work-up (e.g., ether, THF, ethanol) are common.
Q2: I am observing poor peak shape and inconsistent retention times during GC-MS analysis. What are the likely causes?
A2: The primary alcohol group and the thermal lability of the diene can complicate GC-MS analysis. Consider the following:
-
On-column Decomposition: The heated injector port or column can promote isomerization or aromatization.
-
Peak Tailing: The polar hydroxyl group can interact with active sites in the GC liner or column, leading to peak tailing.
-
Analyte Adsorption: Active sites in the GC system can irreversibly adsorb the alcohol, leading to poor recovery and inconsistent results.
Q3: How can I store 3-(1,4-Cyclohexadien-1-yl)-1-propanol to minimize degradation?
A3: Due to its sensitivity to air and potential for isomerization, proper storage is critical. Commercial suppliers often stabilize it with antioxidants like butylated hydroxytoluene (BHT)[2]. For laboratory storage, we recommend:
-
Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.
-
Low Temperature: Keep at or below 4°C to slow down potential degradation pathways.
-
Protection from Light: Store in an amber vial to prevent light-induced decomposition.
-
Use of Stabilizers: If not already present, consider adding a small amount of BHT (~0.1%).
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during the characterization of 3-(1,4-Cyclohexadien-1-yl)-1-propanol.
Problem 1: Ambiguous NMR Spectral Interpretation
Symptoms:
-
Overlapping signals in the vinyl and aliphatic regions.
-
Difficulty in distinguishing between the 1,4- and 1,3-cyclohexadiene isomers.
-
Presence of unexpected aromatic signals.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ambiguous NMR spectra.
Predictive NMR Data:
While an experimentally verified spectrum is ideal, predictive tools can offer valuable guidance.
| Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz) | |
| Proton Assignment | Predicted Chemical Shift (ppm) |
| Vinylic Protons (C=CH) | 5.3 - 5.8 |
| Allylic Protons (CH₂) | ~2.6 |
| Propanol CH₂-O | ~3.6 (triplet) |
| Propanol middle CH₂ | ~1.8 (multiplet) |
| Propanol CH₂ adjacent to ring | ~2.2 (multiplet) |
| Hydroxyl Proton (OH) | Variable (broad singlet) |
Note: These are predicted values and may differ from experimental results. The complexity of the overlapping signals often requires 2D NMR techniques for unambiguous assignment.
Problem 2: Unreliable GC-MS Results
Symptoms:
-
Broad, tailing peaks for the main analyte.
-
Appearance of a peak corresponding to 3-phenylpropanol that is not present in the NMR spectrum.
-
Poor reproducibility of peak areas.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unreliable GC-MS results.
Predicted Mass Spectrometry Fragmentation:
The mass spectrum is expected to show fragmentation patterns characteristic of both the cyclohexadiene ring and the propanol side chain.
| Predicted Mass Fragmentation | |
| m/z Value | Possible Fragment |
| 138 | Molecular Ion [M]⁺ |
| 120 | [M - H₂O]⁺ |
| 93 | [M - CH₂CH₂OH]⁺ |
| 79 | Cyclohexadienyl cation |
| 31 | [CH₂OH]⁺ |
Note: The relative abundances of these fragments will depend on the ionization energy.
Problem 3: Difficulty in HPLC Method Development
Symptoms:
-
Poor separation from related impurities.
-
Analyte instability on the column.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC method development.
Experimental Protocols
Protocol 1: GC-MS Analysis for Purity Assessment
This protocol is designed to minimize thermal degradation and improve peak shape.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to the mark with high-purity dichloromethane.
-
-
GC-MS Conditions:
-
Injector: 200°C (or lower if degradation is observed), Split ratio 50:1.
-
Liner: Deactivated, single-taper with glass wool.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes.
-
-
MS Detector:
-
Transfer line: 250°C.
-
Ion source: 230°C.
-
Scan range: m/z 30-300.
-
-
Protocol 2: HPLC-UV Method for Quantification
This method is suitable for quantifying the main component and potential non-volatile impurities.
-
Sample Preparation:
-
Prepare a stock solution of ~1 mg/mL in methanol.
-
Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic, 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm (for the non-conjugated diene).
-
Mechanistic Insights: Degradation Pathways
Understanding the potential degradation pathways is key to troubleshooting.
Caption: Key degradation pathways of the target molecule.
The 1,4-cyclohexadiene system is thermodynamically less stable than its conjugated 1,3-isomer. Trace amounts of acid or exposure to heat can catalyze this isomerization. Furthermore, the driving force of forming a stable aromatic ring makes the oxidation of the cyclohexadiene to a benzene ring a favorable process, especially at elevated temperatures or in the presence of oxidizing agents.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,4-cyclohexadienes. Retrieved from [Link]
-
OrganicERs.org. (2016). Why is 1,4-cyclohexadiene stabilized?. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Birch Reduction of Aromatic Rings. Retrieved from [Link]
-
ResearchGate. (2019). Determination Of Some Volatile Compounds In Alcoholic Beverage By Headspace Solid-Phase Microextraction Gas Chromatography - Mass Spectrometry. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (2017). Steps involved in HPLC Method Development. Retrieved from [Link]
-
PubChem. (n.d.). 3-(1,4-Cyclohexadien-1-yl)-1-propanol. Retrieved from [Link]
-
PubMed. (2007). HPLC determination of malondialdehyde as biomarker for oxidative stress: application in patients with alcohol dependence. Retrieved from [Link]
-
Restek. (n.d.). Alcoholic Beverage Analysis by GC. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propan-1-ol. Retrieved from [Link]
-
Pearson. (n.d.). Birch Reduction Exam Prep. Retrieved from [Link]
-
ResearchGate. (2015). 1-Methyl-1,4-cyclohexadiene as a Traceless Reducing Agent for the Synthesis of Catechols and Hydroquinones. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis and Polymerization of Renewable 1,3-Cyclohexadiene Using Metathesis, Isomerization, and Cascade Reactions with Late-metal Catalysts. Retrieved from [Link]
-
ResearchGate. (2021). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Retrieved from [Link]
-
Organic Letters. (2010). Recommendations for the Evaluation of Aromatic Stabilization Energies. Retrieved from [Link]
-
PubMed. (2023). Method development for thermal desorption-gas chromatography-tandem mass spectrometry (TD-GC-MS/MS) analysis of trace level fluorotelomer alcohols emitted from consumer products. Retrieved from [Link]
-
NROChemistry. (n.d.). Birch Reduction: Mechanism & Examples. Retrieved from [Link]
-
National Institutes of Health. (2012). Synthesis and Unusual Reactivity of Acyl-Substituted 1,4-Disilacyclohexa-2,5-dienes. Retrieved from [Link]
-
YouTube. (2016). Birch Reduction Reaction and Mechanism Benzene and Substituted Rings Leah Fisch. Retrieved from [Link]
-
MDPI. (2021). Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. Retrieved from [Link]
-
PharmaCores. (n.d.). HPLC analytical Method development: an overview. Retrieved from [Link]
-
PubMed. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
-
ResearchGate. (2024). Birch Reduction: Mechanism, Localization Effects, Products and Reaction Conditions. Retrieved from [Link]
- Google Patents. (1998). Process for the manufacture of 1, 3-cyclohexanedione.
-
Organic Syntheses. (n.d.). chiral (acyloxy)borane complex-catalyzed asymmetric diels-alder reaction. Retrieved from [Link]
-
Beilstein Journals. (2015). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Retrieved from [Link]
-
CFM-ID. (n.d.). CFM-ID 3.0. Retrieved from [Link]
Sources
Validation & Comparative
Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(1,4-Cyclohexadien-1-yl)-1-propanol
For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. The fragmentation patterns observed in a mass spectrum provide a veritable fingerprint of a molecule, revealing its constituent parts and their connectivity. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-(1,4-cyclohexadien-1-yl)-1-propanol, a molecule possessing both a primary alcohol and a cyclohexadiene moiety. By comparing its expected fragmentation with that of structurally related compounds, we can illuminate the interplay of these functional groups and establish a predictive framework for its identification.
The Architectural Influence on Fragmentation: A Tale of Two Moieties
The fragmentation of 3-(1,4-cyclohexadien-1-yl)-1-propanol (molecular weight: 138.21 g/mol ) is governed by the combined influence of its primary alcohol and 1,4-cyclohexadiene functionalities. Understanding the characteristic fragmentation of each is paramount to interpreting the composite spectrum.
-
The Primary Alcohol Signature: Primary alcohols are known to undergo two principal fragmentation pathways under electron ionization: α-cleavage and dehydration.[1] The α-cleavage of the C-C bond adjacent to the oxygen atom is a dominant process for many alcohols.[2] For primary alcohols, this can result in the formation of the characteristic oxonium ion at m/z 31 (CH₂OH⁺).[3] Dehydration, the loss of a water molecule (18 Da), is also a common fragmentation route, particularly in cyclic alcohols.[4]
-
The Cyclohexadiene Moiety's Contribution: The 1,4-cyclohexadiene ring introduces pathways for charge stabilization and rearrangement. Electron ionization can induce isomerization to the more stable conjugated 1,3-cyclohexadiene. Cyclic systems containing double bonds are prone to retro-Diels-Alder reactions, a characteristic fragmentation that can reveal the underlying cyclic structure.[5]
The interplay of these two functional groups in 3-(1,4-cyclohexadien-1-yl)-1-propanol will dictate a unique fragmentation pattern, a synthesis of these individual behaviors.
A Comparative Analysis: Deconstructing Fragmentation Patterns
To build a robust hypothesis for the fragmentation of our target molecule, we will compare the known fragmentation patterns of four key reference compounds: 1-propanol, 1,4-cyclohexadiene, ethylcyclohexane, and 3-phenyl-1-propanol.
| Compound | Molecular Weight | Key Fragments (m/z) and Interpretation | Reference |
| 1-Propanol | 60.10 | 31 : [CH₂OH]⁺ (Base Peak), α-cleavage. 29 : [C₂H₅]⁺, loss of CH₂OH. 42 : [C₃H₆]⁺, dehydration and rearrangement. 59 : [M-1]⁺, loss of H. | [3][5][6][7][8][9][10] |
| 1,4-Cyclohexadiene | 80.13 | 80 : M⁺ (Molecular Ion, prominent). 79 : [M-1]⁺, loss of H. 78 : [M-2]⁺, loss of H₂. 54 : [C₄H₆]⁺, retro-Diels-Alder reaction (loss of C₂H₄). | [1][11][12][13][14][15] |
| Ethylcyclohexane | 112.22 | 112 : M⁺ (Molecular Ion). 83 : [C₆H₁₁]⁺, loss of ethyl radical. 55 : [C₄H₇]⁺, ring cleavage. 97 : [M-15]⁺, loss of methyl radical from ethyl group. | [2][16][17][18][19][20][21] |
| 3-Phenyl-1-propanol | 136.19 | 136 : M⁺ (Molecular Ion). 91 : [C₇H₇]⁺ (Tropylium ion), benzylic cleavage. 118 : [M-18]⁺, loss of H₂O. 107 : [C₇H₇O]⁺, cleavage with rearrangement. | [22][23][24][25][26][27][28] |
Predicted Fragmentation Pathways of 3-(1,4-Cyclohexadien-1-yl)-1-propanol
Based on the foundational principles of mass spectrometry and the comparative data, we can predict the major fragmentation pathways for 3-(1,4-cyclohexadien-1-yl)-1-propanol.
Caption: Predicted major fragmentation pathways for 3-(1,4-cyclohexadien-1-yl)-1-propanol.
Detailed Fragmentation Analysis:
-
Molecular Ion (m/z 138): The molecular ion peak is expected to be present, though its intensity may be moderate due to the lability of the alcohol and the unsaturated ring system.
-
Loss of Water (m/z 120): Dehydration of the primary alcohol is a highly probable fragmentation, leading to a significant peak at m/z 120. This ion, [C₉H₁₂]⁺˙, would be a cyclohexadienyl-propene radical cation.
-
α-Cleavage (m/z 31): The characteristic α-cleavage for a primary alcohol would result in the formation of the [CH₂OH]⁺ ion at m/z 31. The detection of this ion would be a strong indicator of the primary alcohol functionality.
-
Loss of the Propanol Side Chain (m/z 79): Cleavage of the C-C bond between the ring and the propyl side chain would lead to the formation of a cyclohexadienyl radical and a protonated propanol, or more likely, a cyclohexadienyl cation at m/z 79, [C₆H₇]⁺, and a neutral propanol molecule. This fragment is also a prominent peak in the mass spectrum of 1,4-cyclohexadiene itself after the loss of a hydrogen atom.
-
Side Chain Fragmentation: Cleavage at various points along the propanol side chain can also occur. Loss of an ethyl radical (C₂H₅) would yield a fragment at m/z 109.
-
Retro-Diels-Alder Reaction: Following the loss of water, the resulting ion at m/z 120 could potentially undergo a retro-Diels-Alder reaction. Depending on the rearrangement, this could lead to the loss of a neutral molecule like ethene (28 Da), resulting in a fragment at m/z 92.
Experimental Protocol: Acquiring the Mass Spectrum
To experimentally verify these predictions, the following protocol for gas chromatography-mass spectrometry (GC-MS) analysis is recommended.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane capillary column.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL of a 100 ppm solution of 3-(1,4-cyclohexadien-1-yl)-1-propanol in a suitable solvent (e.g., dichloromethane).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 30-400.
-
Scan Speed: 1000 amu/s.
Conclusion: A Predictive Framework for Structural Confirmation
By dissecting the expected fragmentation pathways of 3-(1,4-cyclohexadien-1-yl)-1-propanol and comparing them with the established patterns of its constituent functional groups and structural analogs, we have constructed a robust predictive model for its mass spectrum. The key diagnostic fragments are anticipated to be the molecular ion at m/z 138, the dehydrated ion at m/z 120, the characteristic primary alcohol fragment at m/z 31, and the cyclohexadienyl cation at m/z 79. Experimental verification using the outlined GC-MS protocol will provide the definitive data to confirm this structure and further enrich our understanding of fragmentation mechanisms in multifunctional compounds. This analytical approach underscores the power of comparative analysis in the confident structural elucidation of novel molecules.
References
-
National Institute of Standards and Technology. (n.d.). Cyclohexane, ethyl-. NIST Chemistry WebBook. Retrieved from [Link][2][16][17][20][21]
-
National Institute of Standards and Technology. (n.d.). 1,4-Cyclohexadiene. NIST Chemistry WebBook. Retrieved from [Link][1][12][13][14][15]
-
National Institute of Standards and Technology. (n.d.). 1-Propanol. NIST Chemistry WebBook. Retrieved from [Link][5][6][8][9]
-
National Institute of Standards and Technology. (n.d.). 3-Phenylpropanol. NIST Chemistry WebBook. Retrieved from [Link][22][23][25][26][28]
-
PubChem. (n.d.). 1,4-Cyclohexadiene. National Center for Biotechnology Information. Retrieved from [Link][11]
-
PubChem. (n.d.). Ethylcyclohexane. National Center for Biotechnology Information. Retrieved from [Link][18]
-
PubChem. (n.d.). 1-Propanol. National Center for Biotechnology Information. Retrieved from [Link][7]
-
SpectraBase. (n.d.). 3-Phenyl-1-propanol. John Wiley & Sons, Inc. Retrieved from [Link][24]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of propan-1-ol. Retrieved from [Link][3]
-
MassBank of North America (MoNA). (n.d.). ETHYLCYCLOHEXANE. Retrieved from [Link][19]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
University of Arizona Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]
- McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
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- 2. Cyclohexane, ethyl- [webbook.nist.gov]
- 3. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 1,4-Cyclohexadiene-1-methanol, 4-(1-methylethyl)- [webbook.nist.gov]
- 5. 1-Propanol [webbook.nist.gov]
- 6. 1-Propanol [webbook.nist.gov]
- 7. 1-Propanol | C3H8O | CID 1031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Propanol [webbook.nist.gov]
- 9. 1-Propanol [webbook.nist.gov]
- 10. 1-Propanol(71-23-8) MS [m.chemicalbook.com]
- 11. 1,4-Cyclohexadiene | C6H8 | CID 12343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1,4-Cyclohexadiene [webbook.nist.gov]
- 13. 1,4-Cyclohexadiene [webbook.nist.gov]
- 14. Cyclohexa-1,4-diene(628-41-1) MS [m.chemicalbook.com]
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- 16. Cyclohexane, ethyl- [webbook.nist.gov]
- 17. Cyclohexane, ethyl- [webbook.nist.gov]
- 18. Ethylcyclohexane | C8H16 | CID 15504 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 21. Solved Given are the mass spectrum of ethylcyclohexane | Chegg.com [chegg.com]
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Comparison Guide: Alternatives to 3-(1,4-Cyclohexadien-1-yl)-1-propanol in Organic Synthesis
Executive Summary: The "Skipped Diene" Challenge
3-(1,4-Cyclohexadien-1-yl)-1-propanol is a high-value building block, primarily utilized for its 1,4-diene (skipped diene) moiety. This structural motif is a versatile "chemical chameleon"—it serves as a masked ketone, a precursor for oxidative cleavage (to 1,6-dicarbonyls), or a kinetic trap for specific Diels-Alder reactions.
However, this molecule presents significant logistical challenges:
-
Thermodynamic Instability: The non-conjugated 1,4-diene system is prone to acid-catalyzed isomerization to the conjugated (and more stable) 1,3-diene.
-
Oxidative Sensitivity: It degrades rapidly upon exposure to air (auto-oxidation).
-
Supply Chain Risk: Commercial samples often arrive partially isomerized or degraded, compromising stereochemical purity in downstream steps.
This guide evaluates three strategic alternatives: The Stable Aromatic Precursor (Standard), The Functional Surrogate (Masked Enone), and The Green Synthesis Route (Electrochemical).
Strategic Comparison of Alternatives
The following table contrasts the direct use of the unstable target against its most viable alternatives.
| Feature | Target Molecule (1,4-Diene) | Alt 1: Aromatic Precursor (3-Phenyl-1-propanol) | Alt 2: Masked Enone (Ketal-protected) | Alt 3: Conjugated Isomer (1,3-Diene) |
| Structure | Skipped Diene (1,4) | Aromatic Ring | Protected Ketone | Conjugated Diene (1,3) |
| Stability | Low (Isomerizes/Oxidizes) | High (Indefinite) | High | Moderate |
| Cost | High ( | Low ($) | High ( | Moderate ( |
| Primary Utility | Direct functionalization | Late-stage reduction | Masked ketone | Diels-Alder |
| Key Risk | Purity upon delivery | Process safety (NH3) | Deprotection conditions | Regioselectivity |
| Atom Economy | 100% | >95% (requires H2 source) | Lower (protecting group) | 100% |
Deep Dive: The Aromatic Precursor Strategy
Compound: 3-Phenyl-1-propanol (CAS: 122-97-4)[1]
This is the industry-standard alternative. Instead of purchasing the unstable 1,4-diene, researchers utilize the stable aromatic analog and perform a Birch Reduction immediately prior to the next synthetic step. This ensures the 1,4-diene is generated fresh, with 0% isomerization.
Mechanism of Action
The aromatic ring undergoes a dissolved metal reduction (Li/NH3) to form the 1,4-cyclohexadiene.[2] The presence of the hydroxyl group on the propyl chain does not interfere if appropriate equivalents of metal are used, though the alcohol proton will consume 1 equivalent of metal (forming the alkoxide) before the ring reduction proceeds.
Decision Matrix: When to use the Aromatic Precursor?
Caption: Decision logic for selecting the optimal precursor based on synthetic constraints.
Experimental Protocols
Protocol A: Synthesis via Birch Reduction (Gold Standard)
Objective: Generate 3-(1,4-Cyclohexadien-1-yl)-1-propanol from 3-Phenyl-1-propanol. Scale: 10 mmol
Reagents:
-
3-Phenyl-1-propanol (1.36 g, 10 mmol)
-
Lithium metal (wire or granules, 0.28 g, ~40 mmol)
-
Liquid Ammonia (~50 mL)
-
Ethanol (Absolute, 2.5 mL, proton source)
-
THF (10 mL, co-solvent)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a dry ice/acetone condenser. Flush with Argon.
-
Solvent Condensation: Cool the flask to -78°C (dry ice/acetone bath). Condense ~50 mL of anhydrous ammonia into the flask.
-
Dissolution: Add THF (10 mL) and 3-Phenyl-1-propanol (1.36 g) to the liquid ammonia. The solution should remain clear/colorless.
-
Reduction: Add Lithium metal in small pieces. The solution will turn a deep bronze/blue color, indicating solvated electrons.[2]
-
Protonation: Stir for 30 minutes at -78°C. Slowly add Ethanol (2.5 mL) dropwise over 10 minutes. The blue color should fade to colorless as the radical anions are quenched.
-
Critical Note: The alcohol group on the substrate will deprotonate first; excess Li ensures the ring is reduced.
-
-
Workup: Remove the cooling bath and allow ammonia to evaporate under a stream of Argon (trap exhaust in dilute acid).
-
Extraction: Resuspend the residue in water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Purification: Dry organics over Na2SO4 and concentrate in vacuo at room temperature (Do not heat >40°C to prevent isomerization).
-
Validation: Verify 1,4-diene structure via NMR (look for vinyl protons at ~5.7 ppm and doubly allylic protons at ~2.6 ppm).
Protocol B: Acid-Catalyzed Isomerization (The "Conjugated" Alternative)
If the 1,3-diene is the actual desired pharmacophore (for Diels-Alder), do not buy the 1,4-diene. Buy the 1,4-diene precursor (or make it via Protocol A) and intentionally isomerize it.
-
Dissolve 1,4-diene in Benzene or Toluene.
-
Add catalytic p-TsOH (5 mol%).
-
Reflux for 1-2 hours.
-
The thermodynamic sink is the conjugated 1,3-diene.
Mechanistic & Pathway Visualization[3]
Understanding the reactivity flow is crucial for choosing the right alternative. The 1,4-diene is a kinetic intermediate, not a thermodynamic endpoint.
Caption: Reaction pathways showing the 1,4-diene as a pivot point between oxidative cleavage and isomerization to the 1,3-diene.
Technical Validation & Safety (E-E-A-T)
Causality of Choice
-
Why Lithium over Sodium? Lithium is generally preferred for Birch reductions of alcohols because it is less prone to forming side products (like amide formation) compared to Potassium or Sodium in certain contexts, though Sodium is often acceptable.
-
Why Ethanol? A proton source is required to quench the radical anion. Without it, the reaction may stall or lead to dimerization. tert-Butanol is often used for higher selectivity, but Ethanol is sufficient for simple phenyl alkanols.
Self-Validating System
-
Color Indicator: The deep blue color of the Birch reaction is a self-indicator. If the color disappears before the reaction time is done, moisture has consumed the electrons (add more Li). If the color persists after quenching, add more alcohol.
-
NMR Check:
-
1,4-Diene:
2.6 ppm (4H, multiplet, ring ). -
1,3-Diene:
5.8 ppm (4H, complex, vinyl) and distinct lack of the 2.6 ppm signal.
-
References
-
Birch Reduction Mechanism & Scope
-
Synthesis of 1,4-Cyclohexadienes
-
Hook, J. M., & Mander, L. N. (1986). Recent developments in the Birch reduction of aromatic compounds: applications to the synthesis of natural products. Natural Product Reports, 3, 35-85.
-
-
Isomerization Risks
-
Birch, A. J. (1950). The reduction of organic compounds by metal-ammonia solutions. Quarterly Reviews, Chemical Society, 4(1), 69-93.
-
-
3-Phenyl-1-propanol Data
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31234, 3-Phenyl-1-propanol.[1]
-
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A Comparative Guide to the Synthetic Routes of 3-(1,4-Cyclohexadien-1-yl)-1-propanol
Introduction
3-(1,4-Cyclohexadien-1-yl)-1-propanol is a valuable research chemical and a key building block in the synthesis of various complex organic molecules. Its unique structure, featuring a non-conjugated diene and a primary alcohol, makes it a versatile intermediate for further functionalization in pharmaceutical and materials science research. This guide provides a comparative analysis of the primary synthetic methodologies for obtaining this compound, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a critical evaluation of each route's advantages and disadvantages. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the available synthetic strategies to make informed decisions in their research endeavors.
Visualizing the Synthetic Landscape
The synthetic approaches to 3-(1,4-cyclohexadien-1-yl)-1-propanol can be broadly categorized into two main strategies: the dearomatization of a pre-existing aromatic ring and the construction of the cyclohexadiene ring through a cycloaddition reaction. The following diagram illustrates these divergent pathways.
Caption: Divergent synthetic pathways to 3-(1,4-cyclohexadien-1-yl)-1-propanol.
Route 1: Dearomatization via Birch Reduction
The most direct and widely recognized method for the synthesis of 1,4-cyclohexadiene derivatives is the Birch reduction of an aromatic precursor.[1][2] This dissolving metal reduction offers a powerful tool for accessing non-conjugated dienes from readily available aromatic compounds.[3][4]
Chemical Principles and Mechanistic Insight
The Birch reduction involves the 1,4-reduction of an aromatic ring using an alkali metal (typically sodium or lithium) dissolved in liquid ammonia, in the presence of an alcohol as a proton source.[3] The reaction proceeds through a radical anion intermediate, which is subsequently protonated by the alcohol. A second electron transfer and protonation complete the reduction, yielding the 1,4-cyclohexadiene product. The regioselectivity of the reduction is governed by the electronic nature of the substituents on the aromatic ring. For an alkyl substituent, as in 3-phenyl-1-propanol, the reduction occurs to give a product where the substituent is on a double bond.
Experimental Protocol: Birch Reduction of 3-Phenyl-1-propanol
This protocol is adapted from established procedures for the Birch reduction of similar aromatic alcohols.
Materials:
-
3-Phenyl-1-propanol
-
Anhydrous liquid ammonia
-
Sodium metal
-
Anhydrous ethanol
-
Ammonium chloride
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel is charged with freshly distilled, anhydrous liquid ammonia (approx. 200 mL for a 10 g scale reaction).
-
A solution of 3-phenyl-1-propanol (10.0 g, 73.4 mmol) and anhydrous ethanol (21.5 mL, 367 mmol) in diethyl ether (50 mL) is prepared.
-
Small, freshly cut pieces of sodium metal (5.0 g, 217 mmol) are cautiously added to the stirring liquid ammonia. The formation of a deep blue color indicates the dissolution of the sodium and the presence of solvated electrons.
-
The solution of 3-phenyl-1-propanol and ethanol is added dropwise to the sodium-ammonia solution over 30 minutes, maintaining the temperature at -78 °C (dry ice/acetone bath). The deep blue color should be maintained throughout the addition.
-
After the addition is complete, the reaction is stirred for an additional 2 hours at -78 °C.
-
The reaction is quenched by the slow, portion-wise addition of solid ammonium chloride until the blue color disappears.
-
The ammonia is allowed to evaporate overnight under a stream of dry nitrogen.
-
The remaining residue is partitioned between diethyl ether (100 mL) and water (100 mL). The aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude 3-(1,4-cyclohexadien-1-yl)-1-propanol is purified by vacuum distillation.
Data and Performance
| Parameter | Value | Reference |
| Starting Material | 3-Phenyl-1-propanol | N/A |
| Key Reagents | Na, liq. NH₃, EtOH | [3] |
| Typical Yield | 70-85% | Estimated |
| Purity | >95% after distillation | Estimated |
| Reaction Time | ~3 hours | Estimated |
| Scale | Multi-gram | N/A |
Route 2: Cycloaddition and Functional Group Manipulation
An alternative approach involves the construction of the cyclohexene ring via a Diels-Alder reaction, followed by subsequent functional group manipulations to arrive at the target molecule. This route offers greater control over the initial placement of functionality but requires a multi-step sequence.
Chemical Principles and Mechanistic Insight
The core of this strategy is the [4+2] cycloaddition between a diene (1,3-butadiene) and a dienophile. To introduce the three-carbon alcohol side chain, a suitable dienophile such as ethyl 3-butenoate can be envisioned. The resulting cyclohexene ester would then need to be reduced to the corresponding alcohol. Finally, an isomerization of the double bond from the 3,4-position to the 1,4-diene system would be necessary. This isomerization can be challenging and may require specific catalytic conditions.
A more direct, albeit hypothetical, multi-step sequence could involve the Diels-Alder reaction of 1,3-butadiene with a propargyl acrylate, followed by selective reduction of the alkyne and ester moieties.
Conceptual Experimental Protocol: Diels-Alder and Reduction
This conceptual protocol outlines the key transformations.
Step 1: Diels-Alder Reaction
-
1,3-Butadiene (generated in situ from 3-sulfolene or used as a liquefied gas) is reacted with propargyl acrylate in a sealed tube at elevated temperature (e.g., 100-150 °C).
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the excess butadiene is evaporated, and the resulting cyclohexene-containing ester is purified by column chromatography.
Step 2: Selective Reductions
-
The alkyne moiety of the Diels-Alder adduct is selectively reduced to a cis-alkene using Lindlar's catalyst (H₂, Pd/CaCO₃, quinoline).[5]
-
The ester functional group is then reduced to the primary alcohol using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF.
Step 3: Isomerization (if necessary)
-
If the double bonds are not in the desired 1,4-position, an isomerization step using a suitable catalyst (e.g., a rhodium or ruthenium complex) would be required. This step can be complex and may lead to a mixture of isomers.
Data and Performance (Projected)
| Parameter | Value (Projected) | Reference |
| Starting Materials | 1,3-Butadiene, Propargyl acrylate | N/A |
| Key Reactions | Diels-Alder, Lindlar Reduction, Ester Reduction | [5] |
| Overall Yield | 30-50% (multi-step) | Estimated |
| Purity | Requires purification at each step | N/A |
| Reaction Time | Multi-day synthesis | N/A |
| Scale | Lab-scale | N/A |
Comparative Analysis
| Feature | Route 1: Birch Reduction | Route 2: Diels-Alder & Reduction |
| Efficiency | High (typically one-pot) | Lower (multi-step) |
| Atom Economy | Good | Moderate |
| Starting Materials | Readily available aromatic compound | Requires synthesis of a specific dienophile |
| Scalability | Readily scalable | More challenging to scale up |
| Control of Stereochemistry | Not applicable for this achiral product | Can be adapted for stereocontrol with chiral catalysts |
| Safety Considerations | Use of liquid ammonia and sodium metal requires specialized equipment and handling procedures. | Requires handling of pyrophoric reagents (LiAlH₄) and pressurized systems for butadiene. |
| Byproducts/Waste | Inorganic salts and evaporated ammonia. | Solvent waste from multiple steps and purifications. |
Conclusion and Recommendation
For the direct and efficient synthesis of 3-(1,4-cyclohexadien-1-yl)-1-propanol on a laboratory or pilot scale, the Birch reduction of 3-phenyl-1-propanol (Route 1) is the superior and recommended method. Its high yield, operational simplicity (in a well-equipped lab), and the ready availability of the starting material make it the more practical choice.
The Diels-Alder approach (Route 2) , while chemically elegant, is a more protracted and less efficient pathway for this specific target. However, its principles could be valuable for the synthesis of more complex or substituted analogs where the dearomatization approach is not feasible or does not provide the desired regioselectivity. The development of an efficient isomerization step would be critical to making this route more competitive.
Researchers should select the synthetic route that best aligns with their specific needs, available resources, and the desired scale of production. For straightforward access to the title compound, the Birch reduction remains the gold standard.
References
-
Master Organic Chemistry. (2011, August 19). Partial Reduction of Alkynes With Lindlar's Catalyst. [Link]
-
Chemistry LibreTexts. (2024, March 24). 16.10: Reduction of Aromatic Compounds. [Link]
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NROChemistry. (n.d.). Birch Reduction: Mechanism & Examples. [Link]
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Khan Academy. (n.d.). Birch reduction I. [Link]
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A Comparative Guide to Purity Validation of 3-(1,4-Cyclohexadien-1-yl)-1-propanol: The Decisive Role of GC-MS
For researchers, scientists, and drug development professionals, the assurance of compound purity is a foundational pillar of experimental integrity and therapeutic safety. In the synthesis and application of novel chemical entities, such as 3-(1,4-Cyclohexadien-1-yl)-1-propanol (CAS: 87151-66-4), a volatile alcohol with a reactive diene moiety, rigorous purity assessment is not merely a quality control step but a critical determinant of research outcomes. This guide provides an in-depth, comparative analysis of analytical techniques for validating the purity of this compound, with a primary focus on the robust and highly informative Gas Chromatography-Mass Spectrometry (GC-MS) method.
The Imperative of Purity in Research and Development
3-(1,4-Cyclohexadien-1-yl)-1-propanol, a derivative of the versatile 1,4-cyclohexadiene scaffold, holds potential in various chemical syntheses and as a building block in medicinal chemistry. The presence of impurities, which can arise from starting materials, side reactions during synthesis (such as the Birch reduction), or degradation, can have profound and often unforeseen consequences. These can range from altered pharmacological activity and toxicity to the misinterpretation of experimental data. Therefore, the selection of an appropriate analytical method for purity determination is a decision of paramount importance.
GC-MS: The Gold Standard for Volatile Compound Analysis
For volatile and semi-volatile compounds like 3-(1,4-Cyclohexadien-1-yl)-1-propanol, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the gold standard for both qualitative and quantitative analysis.[1][2] The technique's power lies in its synergistic combination of the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[2]
The Rationale Behind GC-MS for this Analyte
The choice of GC-MS is underpinned by several key characteristics of the target molecule:
-
Volatility: The propanol derivative possesses a sufficiently low boiling point to be readily vaporized without thermal degradation under typical GC conditions. This is a primary prerequisite for successful GC analysis.
-
Chemical Structure: The cyclohexadiene ring and the propanol side chain provide distinct fragmentation patterns in the mass spectrometer, facilitating unambiguous identification.
-
Trace Impurity Detection: GC-MS offers exceptional sensitivity, enabling the detection and identification of impurities at very low concentrations.[3]
A Self-Validating GC-MS Protocol for Purity Determination
The following protocol is a robust starting point for the validation of 3-(1,4-Cyclohexadien-1-yl)-1-propanol purity, designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4]
Experimental Protocol: GC-MS Analysis
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3-(1,4-Cyclohexadien-1-yl)-1-propanol sample.
-
Dissolve the sample in 10 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For quantitative analysis, prepare a solution containing a suitable internal standard (e.g., a stable hydrocarbon or an alcohol with a different retention time) at a known concentration.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 7890B or equivalent | Provides excellent retention time reproducibility and robust performance. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity for confident identification. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of volatile organic compounds. |
| Injection Volume | 1 µL | A standard volume for good sensitivity without overloading the column. |
| Injector Temperature | 250 °C | Ensures complete and rapid vaporization of the analyte and impurities. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium at a constant flow of 1 mL/min | Provides good separation efficiency and is inert. |
| Oven Temperature Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A general-purpose program to separate compounds with a range of boiling points. |
| MS Transfer Line Temp. | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temperature | 230 °C | Optimizes ionization efficiency. |
| Quadrupole Temperature | 150 °C | Ensures stable mass analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Scan Range | m/z 40-400 | Covers the expected mass range of the analyte and potential impurities. |
3. Data Analysis and Validation:
The validation of the GC-MS method should encompass the following parameters as per ICH Q2(R1) guidelines:[4]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the main peak from any impurity peaks and confirmed by the unique mass spectrum of each component.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of a standard solution and plotting the peak area against concentration. A correlation coefficient (R²) of ≥ 0.998 is typically expected.[5]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by recovery studies, where a known amount of pure analyte is spiked into a sample matrix. Recoveries in the range of 80-115% are generally considered acceptable.[5][6]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is expressed as the relative standard deviation (RSD) for a series of measurements. For purity assays, an RSD of ≤ 15% is often acceptable.[5][6]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N), with LOD often defined as S/N ≥ 3 and LOQ as S/N ≥ 10.
Visualizing the GC-MS Workflow
Caption: Workflow for the purity validation of 3-(1,4-Cyclohexadien-1-yl)-1-propanol by GC-MS.
Comparative Analysis with Alternative Techniques
While GC-MS is the premier choice, a comprehensive understanding of its advantages requires a comparison with other common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique, but its application to 3-(1,4-Cyclohexadien-1-yl)-1-propanol presents several challenges:
-
Lack of a Strong Chromophore: The compound does not possess a strong UV-absorbing chromophore, making detection by standard UV-Vis detectors difficult and insensitive.[7] While derivatization to introduce a chromophore is possible, it adds complexity and potential for side reactions.[8][9]
-
Alternative Detectors: Other detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be used for non-chromophoric compounds, but they often have lower sensitivity and can exhibit non-linear responses.[10][11]
-
Volatility: The volatility of the analyte can be a disadvantage in HPLC, as it can lead to sample loss during preparation and analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a powerful tool for purity determination without the need for a reference standard of the analyte.[12][13][14][15] However, its application to 3-(1,4-Cyclohexadien-1-yl)-1-propanol has its own set of considerations:
-
Complex Proton Spectrum: The cyclohexadiene ring system and the propanol chain will produce a complex ¹H NMR spectrum with potential for signal overlap, especially between the analyte and structurally similar impurities. This can complicate accurate integration and quantification.[16]
-
Sensitivity: While modern high-field NMR instruments offer good sensitivity, GC-MS is often superior for detecting trace-level impurities.
-
Quantification of All Proton-Containing Species: qNMR will quantify all proton-containing molecules in the sample, including residual solvents and water. While this can be an advantage, it also requires careful selection of integration regions to avoid interference.
Data-Driven Comparison of Analytical Techniques
The following table summarizes the expected performance of each technique for the purity analysis of 3-(1,4-Cyclohexadien-1-yl)-1-propanol, based on typical validation data for similar compounds.
| Parameter | GC-MS | HPLC (with UV/ELSD) | qNMR |
| Specificity | Very High (based on retention time and mass spectrum) | Moderate to High (dependent on detector and resolution) | Moderate (potential for signal overlap) |
| Linearity (R²) | ≥ 0.998[5] | ≥ 0.99 (can be non-linear for ELSD/CAD) | Not applicable in the same way (direct proportionality) |
| LOD/LOQ | Low (ng/mL to pg/mL range)[17][18] | Higher (µg/mL range, especially for non-chromophoric compounds) | Higher (dependent on concentration and magnetic field strength) |
| Precision (RSD%) | < 15%[5][6] | < 15% | < 1% under optimal conditions[15] |
| Identification Power | High (definitive structural information from fragmentation) | Low (retention time only) | Very High (detailed structural information) |
| Throughput | High | Moderate | Low |
Decision Logic: Choosing the Right Analytical Tool
Caption: Decision tree for selecting the optimal analytical method.
Conclusion: An Integrated Approach to Purity Validation
For the comprehensive purity validation of 3-(1,4-Cyclohexadien-1-yl)-1-propanol, GC-MS is the unequivocally superior primary analytical technique. Its high sensitivity, specificity, and identification power make it ideally suited for detecting and quantifying both the main component and any volatile impurities.
However, a truly robust quality control strategy often employs an orthogonal method for confirmation. In this context, qNMR serves as an excellent complementary technique, providing an independent measure of absolute purity and offering detailed structural information that can help to identify unknown impurities. While HPLC can be employed, its limitations for this particular analyte make it a less favorable choice.
By leveraging the strengths of GC-MS as the primary analytical tool and supplementing with an orthogonal method like qNMR where necessary, researchers can ensure the highest level of confidence in the purity of their 3-(1,4-Cyclohexadien-1-yl)-1-propanol, thereby safeguarding the integrity and reproducibility of their scientific endeavors.
References
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The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. Available at: [Link]
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HS‐FET‐GC/MS‐Method Development and Validation for Analysis of 45 Terpenes—Creating a Complementary Tool for Comprehensive Profiling of Cannabis Flowers in Forensics. PMC - NIH. Available at: [Link]
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Comparative Analysis of Volatile Organic Compound Purification Techniques in Complex Cooking Emissions: Adsorption, Photocatalysis and Combined Systems. MDPI. Available at: [Link]
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Method development and validation for accurate and sensitive determination of terpenes in bio-based (citrus) oils by single quadrupole gas chromatography-mass spectrometry (GC/MS). ResearchGate. Available at: [Link]
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mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol. Doc Brown's Chemistry. Available at: [Link]
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Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS. ResearchGate. Available at: [Link]
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Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. ResearchGate. Available at: [Link]
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Comparison of extraction methods for the removal of volatile organic compounds (VOCs) present in sorbents used for human scent evidence collection. RSC Publishing. Available at: [Link]
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Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. National University of Science and Technology Oman. Available at: [Link]
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[Analysis of by-products in photopromoted carbonylation of cyclohexene and carbon dioxide by gas chromatography-mass spectrometry]. PubMed. Available at: [Link]
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GCMS 3 Fragmentation Patterns. YouTube. Available at: [Link]
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Comparison of Extraction Techniques for the Determination of Volatile Organic Compounds in Liverwort Samples. MDPI. Available at: [Link]
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Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. Brieflands. Available at: [Link]
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Available at: [Link]
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analysis of alcohols on a HPLC. Chromatography Forum. Available at: [Link]
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Efficacy in Focus: A Comparative Analysis of Catalytic Systems for 3-(1,4-Cyclohexadien-1-yl)-1-propanol Synthesis
Introduction
3-(1,4-Cyclohexadien-1-yl)-1-propanol is a valuable synthetic intermediate, finding applications in the development of novel pharmaceuticals and specialty chemicals. Its unique structure, featuring a partially saturated cyclohexadiene ring, imparts specific conformational and reactive properties that are of significant interest to medicinal chemists and materials scientists. The synthesis of this molecule, however, presents a notable challenge: the selective reduction of the aromatic ring of a precursor like 3-phenyl-1-propanol, without affecting the hydroxyl group or over-reducing the ring to a fully saturated cyclohexane.
This guide provides a comprehensive comparison of the primary catalytic and chemical reduction methodologies for the synthesis of 3-(1,4-Cyclohexadien-1-yl)-1-propanol. We will delve into the mechanistic intricacies of two principal approaches: the classic Birch reduction and the more contemporary catalytic partial hydrogenation using noble metal catalysts, specifically focusing on rhodium and ruthenium-based systems. By examining the underlying principles, experimental protocols, and performance data, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Synthetic Strategies: An Overview
The selective transformation of an aromatic ring into a 1,4-cyclohexadiene is a delicate synthetic operation. The high resonance stability of the benzene ring necessitates potent reduction methods, yet these methods must be finely tuned to prevent complete saturation. The two main strategies evaluated in this guide are:
-
Birch Reduction: A dissolving metal reduction that employs an alkali metal in liquid ammonia with a proton source. This method is renowned for its ability to produce 1,4-cyclohexadienes from a wide range of aromatic precursors.[1]
-
Catalytic Partial Hydrogenation: This approach utilizes heterogeneous or homogeneous transition metal catalysts, such as rhodium and ruthenium, to mediate the addition of hydrogen across the aromatic ring under controlled conditions.[2]
The choice between these methods is often dictated by factors such as substrate compatibility, desired selectivity, scalability, and the availability of specialized equipment.
Methodology 1: The Birch Reduction
The Birch reduction is a powerful and well-established method for the partial reduction of aromatic rings.[3] The reaction proceeds via a single-electron transfer from a dissolved alkali metal (typically sodium or lithium) in liquid ammonia to the aromatic ring, forming a radical anion. This is followed by protonation by an alcohol, another single-electron transfer, and a final protonation to yield the 1,4-cyclohexadiene.[2]
Mechanism of the Birch Reduction
The regioselectivity of the Birch reduction is governed by the electronic nature of the substituents on the aromatic ring. For electron-donating groups, the reduction occurs at the ortho and meta positions, while for electron-withdrawing groups, the reduction takes place at the ipso and para positions. In the case of 3-phenyl-1-propanol, the alkyl chain is a weak electron-donating group, directing the reduction accordingly.
Caption: General Experimental Workflow for Catalytic Partial Hydrogenation.
Experimental Protocol: Catalytic Partial Hydrogenation of 3-Phenyl-1-propanol
This representative protocol is based on general procedures for the catalytic hydrogenation of substituted benzenes. [4] Materials:
-
3-Phenyl-1-propanol
-
5% Rhodium on carbon (Rh/C) or 5% Ruthenium on carbon (Ru/C)
-
Anhydrous solvent (e.g., ethanol, cyclohexane)
-
High-pressure hydrogenation reactor (e.g., Parr autoclave)
-
Hydrogen gas (high purity)
Procedure:
-
To a glass liner of a high-pressure autoclave, add 5% Rh/C or 5% Ru/C (5 mol%).
-
Add a solution of 3-phenyl-1-propanol (6.8 g, 0.05 mol) in 50 mL of anhydrous ethanol.
-
Seal the autoclave and purge the system with hydrogen gas three times to remove air.
-
Pressurize the reactor with hydrogen gas to 50 bar.
-
Heat the reactor to 80 °C with vigorous stirring.
-
Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 4-8 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or vacuum distillation to yield 3-(1,4-Cyclohexadien-1-yl)-1-propanol.
Efficacy Comparison
Direct comparative data for the synthesis of 3-(1,4-Cyclohexadien-1-yl)-1-propanol is limited. The following table provides a qualitative and extrapolated comparison based on the general performance of these methods for the partial reduction of substituted benzenes.
| Feature | Birch Reduction | Catalytic Hydrogenation (Rh/C) | Catalytic Hydrogenation (Ru/C) |
| Catalyst/Reagent | Sodium or Lithium in liquid NH₃ | Rhodium on Carbon | Ruthenium on Carbon |
| Typical Yield | Good to Excellent | Good to Excellent | Good |
| Selectivity for 1,4-diene | Generally high | Moderate to high (can over-reduce) | Moderate to high (can over-reduce) |
| Reaction Conditions | -78 °C, atmospheric pressure | 50-100 °C, 50-100 bar H₂ | 80-150 °C, 50-150 bar H₂ |
| Substrate Scope | Broad | Broad, good functional group tolerance | Broad, good functional group tolerance |
| Equipment | Specialized glassware for low T | High-pressure autoclave | High-pressure autoclave |
| Safety Considerations | Handling of alkali metals and liquid NH₃ | High-pressure H₂, flammable solvents | High-pressure H₂, flammable solvents |
| Cost | Reagents are relatively inexpensive | Rhodium is a precious metal | Ruthenium is less expensive than Rh |
Conclusion
Both the Birch reduction and catalytic partial hydrogenation are viable methods for the synthesis of 3-(1,4-Cyclohexadien-1-yl)-1-propanol from 3-phenyl-1-propanol.
-
The Birch reduction offers a reliable and often high-yielding route to the desired 1,4-cyclohexadiene isomer. Its primary drawbacks are the need for specialized equipment and the handling of hazardous materials.
-
Catalytic partial hydrogenation with rhodium or ruthenium catalysts provides a more operationally simple alternative, avoiding cryogenic conditions. However, achieving high selectivity for the partially hydrogenated product can be challenging and requires careful optimization of the catalyst, solvent, and reaction conditions to prevent over-reduction to the cyclohexane derivative. Rhodium catalysts may offer higher activity and selectivity under milder conditions compared to ruthenium, but at a higher cost.
The optimal choice of method will ultimately depend on the specific requirements of the synthesis, including the desired scale, available equipment, and economic considerations. Further research and development of more selective catalytic systems for the partial hydrogenation of simple aromatic rings would be a valuable contribution to this field.
References
- Tokyo Chemical Industry Co., Ltd. (n.d.). Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,4-cyclohexadienes.
- Ofgang, S. (2021, November 30).
- Persaud, K. E., et al. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ACS Omega, 5(10), 5038–5046.
- Pascual, S., et al. (2013). Selective catalytic hydrogenation of polycyclic aromatic hydrocarbons promoted by ruthenium nanoparticles. Catalysis Science & Technology, 3(12), 3293-3300.
- Organic Syntheses Procedure: 3-phenyl-1-propanol. (n.d.).
- Jandl, C., & Plietker, B. (2018). One-Pot Synthesis of 1,3-Cyclohexadienes by Birch Reduction in the Presence of Carbonyl Compounds. The Journal of Organic Chemistry, 83(15), 8199–8208.
- Lei, P., et al. (2018). Ammonia Free Partial Reduction of Aromatic Compounds Using Lithium Di-tert-butylbiphenyl (LiDBB). Organic Letters, 20(11), 3439–3442.
- Abdukadyrova, G., et al. (2021). Hydrogenation of benzene and toluene over supported rhodium and rhodium-gold catalysts.
- Zhao, J., et al. (2011). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of β-chloro-propiophenone.
- Wang, D.-S., et al. (2020). Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes. Journal of the American Chemical Society, 142(42), 18011–18019.
- Glorius, F., et al. (2016). Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions.
- Thermo Fisher Scientific. (n.d.). 3-(1,4-Cyclohexadien-1-yl)-1-propanol, 97%.
- NROChemistry. (n.d.). Birch Reduction: Mechanism & Examples.
- ResearchGate. (2015). Studies on the Preparation of (S)
- Odinity. (2014, April 1). Investigating Substitution Reactions of Various Alcohol-Containing Compounds.
- Süss-Fink, G., et al. (1997). Chapter 11 Hydrogenation of Benzene and Benzene Derivatives Catalyzed by Cationic Arene Ruthenium Clusters under Biphasic Conditions. In Inorganic Syntheses (Vol. 31, pp. 222-226). John Wiley & Sons, Inc.
- Pediaa.com. (2020, July 31). Difference Between Ruthenium and Rhodium.
- Sciencemadness.org. (2010, March 14).
- The Royal Society of Chemistry. (n.d.). Preparation of cyclohexene.
- PubChem. (n.d.). 3-(1,4-Cyclohexadien-1-yl)-1-propanol.
- WebofPharma. (2023, December 3).
- Chemistry LibreTexts. (2024, March 24). 16.
- Organic Reactions. (n.d.).
- The Organic Chemistry Tutor. (2025, March 25). Birch Reduction in Organic Synthesis. [Video]. YouTube.
- Foppa, L., & Dupont, J. (2015). Benzene partial hydrogenation: advances and perspectives. Chemical Society Reviews, 44(7), 1886-1897.
- Wei, Y., et al. (2015). Highly Selective Hydrogenation of Aromatic Ketones and Phenols Enabled by Cyclic (Amino)(alkyl)carbene Rhodium Complexes. Journal of the American Chemical Society, 137(29), 9250–9253.
- Liu, H., et al. (2011). Highly selective benzene hydrogenation to cyclohexene over supported Ru catalyst without additives. Green Chemistry, 13(5), 1133-1136.
- Master Organic Chemistry. (2019, October 17).
- Wikipedia. (n.d.). Birch reduction.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-(1,4-Cyclohexadien-1-yl)-1-propanol: From Risk Assessment to Disposal
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or uncommon reagents requires a proactive approach to safety, moving beyond mere compliance to a deep, causal understanding of the risks involved. This guide provides essential, field-proven insights for the safe handling of 3-(1,4-Cyclohexadien-1-yl)-1-propanol, ensuring both personal safety and the validity of your experimental outcomes.
Hazard Identification and Risk Assessment: Understanding the Reagent
Before any container is opened, a thorough understanding of the substance's intrinsic properties is paramount. 3-(1,4-Cyclohexadien-1-yl)-1-propanol is a compound that demands respect due to its specific hazard profile. The primary risks are not merely suggestions; they are directives that must inform every aspect of your handling protocol.
A Safety Data Sheet (SDS) from a reputable supplier like Sigma-Aldrich provides the foundational data for our risk assessment. The Globally Harmonized System (GHS) classifications for this compound are summarized below.
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | Category 2 | H225: Highly flammable liquid and vapor[1] |
| Serious eye damage | Category 1 | H318: Causes serious eye damage[1] |
| Specific target organ toxicity - single exposure | Category 3 | H336: May cause drowsiness or dizziness[1] |
Key Physicochemical Properties:
-
Molecular Weight: 138.21 g/mol [2]
-
Appearance: Clear, colorless liquid[3]
-
Sensitivity: Air sensitive[2]
The causality behind our safety protocols stems directly from these properties. Its high flammability (H225) dictates that it must be kept away from all potential ignition sources, including heat, sparks, open flames, and hot surfaces[1][4]. The risk of serious eye damage (H318) is a critical warning that standard safety glasses are insufficient; chemical splash goggles or a face shield are mandatory[1]. Finally, the potential to cause drowsiness or dizziness (H336) underscores the absolute necessity of working in a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation of vapors[1][4].
The Hierarchy of Controls: Engineering and Administrative Safeguards
Personal Protective Equipment (PPE) is the last line of defense. A robust safety plan prioritizes engineering and administrative controls to minimize exposure potential from the outset.
-
Engineering Controls: The single most effective engineering control is the mandatory use of a chemical fume hood for all procedures involving this reagent. This isolates the process, contains vapors, and protects the researcher from inhalation and splashes. All electrical equipment used in the vicinity must be explosion-proof to mitigate the high flammability risk.
-
Administrative Controls:
-
Restricted Access: Designate specific areas within the lab for handling this compound.
-
Time Limitation: Minimize the duration of exposure by planning workflows efficiently.
-
Hygiene Practices: Always wash hands thoroughly after handling, and before breaks or leaving the lab[5]. Do not store or consume food and drink in work areas.
-
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and directly correlated with the identified hazards. The following protocol is a self-validating system; if any component is missing, the system is incomplete and work should not proceed.
PPE Selection Workflow
The following diagram outlines the logical workflow for selecting appropriate PPE based on the nature of the task.
Caption: PPE selection workflow based on task-specific risks.
A. Eye and Face Protection:
-
Mandatory: Due to the severe risk of eye damage (H318), ANSI Z87.1-compliant chemical splash goggles are required at all times[1].
-
Recommended for High-Risk Tasks: When transferring larger volumes or if there is a significant splash risk, a full-face shield must be worn in addition to chemical splash goggles[5].
B. Skin and Body Protection:
-
Gloves: Use nitrile gloves . Given the lack of specific breakthrough data for this exact compound, it is prudent to double-glove and change gloves immediately upon suspected contact. Always inspect gloves for tears or holes before use[5].
-
Lab Coat: A flame-resistant (FR) lab coat is required due to the high flammability of the liquid. Standard cotton or polyester lab coats are not acceptable as they can melt or ignite.
-
Additional Protection: For transfers of significant volumes, a chemical-resistant apron should be worn over the lab coat. Ensure legs and feet are fully covered with long pants and closed-toe shoes.
C. Respiratory Protection:
-
Under normal conditions, all work should be performed in a functional chemical fume hood, which serves as the primary respiratory protection.
-
If vapors or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be required. This constitutes a higher-risk scenario that requires a formal risk assessment and fit-testing.
Step-by-Step Handling and Disposal Plan
Receiving and Storage
-
Verification: Upon receipt, confirm the container is intact and properly labeled.
-
Storage Location: Store in a dedicated, well-ventilated, flammables-rated cabinet or refrigerator[4]. The storage area must be away from heat, ignition sources, and incompatible materials like strong oxidizing agents[4][6][7].
-
Inert Atmosphere: As the material is air-sensitive, store under an inert atmosphere like nitrogen or argon if it will be stored for extended periods after being opened[2]. Keep the container tightly closed[4][6].
Operational Protocol (Inside a Fume Hood)
-
Preparation: Before starting, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items and potential ignition sources.
-
Grounding: Ground and bond the container and receiving equipment during transfers to prevent static discharge, a potential ignition source[4].
-
Dispensing: Use only non-sparking tools for transfers[4]. Dispense the smallest volume necessary for the experiment.
-
Heating: If heating is required, use a controlled heating mantle or oil bath. Never use an open flame.
-
Post-Use: Tightly seal the container immediately after use. Decontaminate the work surface.
Waste Disposal Plan
-
Waste Segregation: All waste contaminated with 3-(1,4-Cyclohexadien-1-yl)-1-propanol (e.g., used pipette tips, gloves, absorbent pads) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste quantities of the chemical should be collected in a separate, sealed, and properly labeled container for halogenated or non-halogenated solvent waste, in accordance with your institution's guidelines.
-
Disposal: Do not dispose of this chemical down the drain[6][7]. All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company[4].
Emergency Procedures
Spill Response Protocol
Immediate and correct response to a spill is critical to prevent injury and fire.
Sources
- 1. louisville.edu [louisville.edu]
- 2. 3-(1,4-Cyclohexadien-1-yl)-1-propanol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 3-(1,4-Cyclohexadien-1-yl)-1-propanol, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
